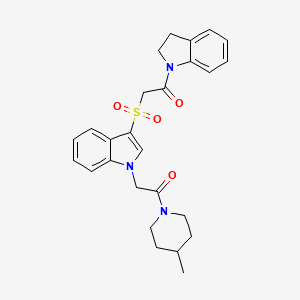

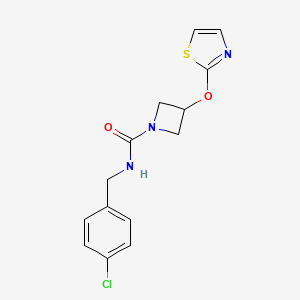

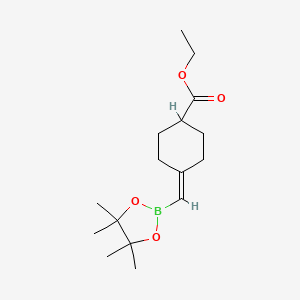

![molecular formula C11H11BrO2S B2958495 1-(苯磺酰基)-3-溴双环[1.1.1]戊烷 CAS No. 2411266-81-2](/img/structure/B2958495.png)

1-(苯磺酰基)-3-溴双环[1.1.1]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclo[1.1.1]pentane (BCP) derivatives have been extensively used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have become established as attractive bioisosteres for para-substituted benzene rings in drug design .

Synthesis Analysis

A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various BCP species . This was realized in throughputs up to 8.5 mmol h−1 providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .Chemical Reactions Analysis

BCP derivatives can be synthesized using various methods. For example, propellane can be reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can react with various electrophiles .Physical and Chemical Properties Analysis

BCPs confer various beneficial properties compared with their aromatic “parents”. They offer high passive permeability, high water solubility, and improved metabolic stability .科学研究应用

合成和溶剂分解

- 1-溴双环[1.1.1]戊烷,一种相关化合物,会发生溶剂分解,并用于研究类似 3-亚甲基环丁醇的反应产物。这项研究对于了解溶剂分解过程和类似双环化合物在化学反应中的行为具有重要意义 (Della & Taylor, 1990).

反应性和结构应用

- 一项专注于用于构建套件的分子连接器的合成和结构的研究涉及 1,3-二乙炔基双环[1.1.1]戊烷。它强调了此类化合物在构建大型分子结构和分子工程领域中的重要意义 (Schwab, Noll & Michl, 2002).

催化和化学转化

- 与 1-(苯磺酰基)-3-溴双环[1.1.1]戊烷密切相关的螺旋桨烷的自由基碳磺酰化用于合成磺酰基 β-酮-双环[1,1,1]戊烷。该过程对于创建用于药物化学应用的功能多样化的双环[1.1.1]戊烷衍生物至关重要 (Wei et al., 2021).

生物等排体应用

- 双环[1.1.1]戊烷(如所述)通常用作生物活性化合物中芳环和叔丁基的生物等排体,从而提高它们的效力、选择性和代谢稳定性。此应用是药物设计和药物化学领域的一项重大突破 (Mykhailiuk, 2019).

有机合成中的新方法

- 与 1-(苯磺酰基)-3-溴双环[1.1.1]戊烷相关的 [1.1.1]螺旋桨烷在 3-烷基双环[1.1.1]戊烷-1-胺的合成中使用展示了有机合成中的新方法。这些方法对于将各种胺有效地结合到双环[1.1.1]戊烷骨架上至关重要,这在药物合成中是有益的 (Hughes et al., 2019).

作用机制

Target of Action

The primary targets of 1-(Benzenesulfonyl)-3-bromobicyclo[111]pentane, also known as 1-BROMO-3-(PHENYLSULFONYL)BICYCLO[11It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

The compound interacts with its targets through a cascade multicomponent reaction. In this methodology, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals . These radicals are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .

Biochemical Pathways

The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests involvement in radical-based reactions .

Pharmacokinetics

It’s known that bcps often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Result of Action

The formation of gem-difluoroallylic bicyclo[111]pentanes suggests potential applications in the synthesis of complex pharmaceutical molecules .

Action Environment

The visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that light conditions may play a role in the compound’s reactivity .

未来方向

The field of BCP research is continually evolving, with new synthetic methods and applications being developed. Future directions may include the development of more efficient synthesis methods, the exploration of new applications in drug design and materials science, and the investigation of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

属性

IUPAC Name |

1-(benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJODBNBOCFNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

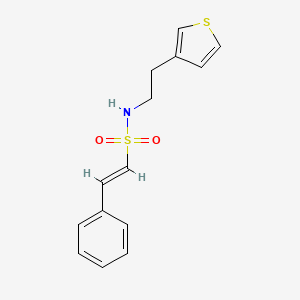

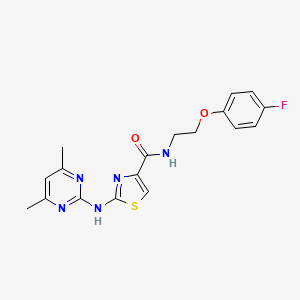

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958422.png)